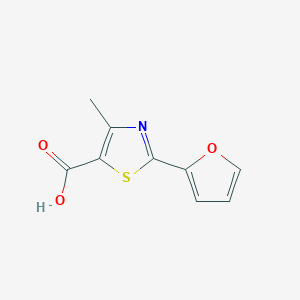

2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic Acid

Description

Properties

IUPAC Name |

2-(furan-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c1-5-7(9(11)12)14-8(10-5)6-3-2-4-13-6/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMIJUNDFNWUZNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401240413 | |

| Record name | 2-(2-Furanyl)-4-methyl-5-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401240413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886501-68-4 | |

| Record name | 2-(2-Furanyl)-4-methyl-5-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886501-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Furanyl)-4-methyl-5-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401240413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Key Intermediates

- Dihalomethylthiazoles (e.g., dihalomethyl substituent at the 2, 4, or 5 position of the thiazole ring) serve as precursors.

- The halogen substituent (chlorine or bromine) is converted to hydroxymethyl and then aldehyde intermediates.

- The aldehyde is subsequently oxidized to the carboxylic acid.

Stepwise Reaction Conditions

- The pH of the reaction mixture is adjusted to about 1.5–2.5 to precipitate the carboxylic acid product due to minimum solubility at this pH.

- The aldehyde intermediate can be extracted using water-immiscible solvents (e.g., chloroform, ethyl acetate) if isolation is desired.

Specific Considerations for this compound

While direct literature on this exact compound’s preparation is limited, the general methodology for thiazole-5-carboxylic acids applies, with the furyl substituent introduced via:

- Starting from 2-furyl-substituted precursors or

- Incorporation of the furyl group through condensation reactions with appropriate aldehydes or acylating agents during intermediate synthesis.

A related synthetic approach involves:

- Starting from ethyl 2-amino-4-methylthiazole-5-carboxylate,

- Functional group transformations including acetylation, hydrazide formation, and condensation with heterocyclic aldehydes (such as furfural derivatives),

- Followed by hydrolysis to the free acid.

Alternative Preparation Routes and Optimization

Cyclization and Chlorination Approach

A method analogous to the preparation of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid involves:

- Chlorination of β-ketoesters (e.g., trifluoroacetic ethyl acetoacetate) with sulfuryl chloride under controlled temperature (-15 to 15 °C),

- Cyclization with thioacetamide in dehydrated alcohol,

- Hydrolysis and acidification to yield the thiazole carboxylic acid.

This method emphasizes:

- Precise control of chlorination to minimize overchlorinated by-products (<0.3%),

- Direct use of reaction mixtures without extensive purification between steps,

- High overall yield (>90%) and purity (>98.5% by HPLC),

- Efficient solvent recovery and minimized waste.

Though this example is for a trifluoromethyl-substituted thiazole, the principles can be adapted for furyl-substituted analogs by selecting appropriate starting β-ketoesters or aldehydes.

Summary Table of Preparation Parameters

Research Findings and Practical Notes

- The reaction conditions (temperature, pressure, acid concentration) are interdependent; optimization depends on equipment availability and economic considerations.

- In situ oxidation without isolation of intermediates simplifies the process and improves yield.

- Use of sulfuric acid is advantageous due to its dual role in hydrolysis and oxidation steps.

- Extraction and purification steps can be tailored based on the solubility profile of intermediates and final products.

- Adaptation of chlorination-cyclization-hydrolysis sequences from related thiazole derivatives can provide efficient routes for furyl-substituted thiazoles.

- The presence of the furyl group may require careful control of reaction conditions to avoid side reactions or decomposition.

Chemical Reactions Analysis

Types of Reactions

2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the compound.

Scientific Research Applications

2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic Acid has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.

Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

Biological Research: The compound is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Industrial Applications: It is used in the synthesis of various fine chemicals and intermediates for pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may involve the inhibition of key enzymes in bacterial or fungal cells, disrupting their metabolic processes and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

2-furylcarboxylic Acid: Contains a furan ring with a carboxylic acid group but lacks the thiazole ring.

4-methylthiazole-5-carboxylic Acid: Contains a thiazole ring with a carboxylic acid group but lacks the furan ring.

2-(2-furyl)-1,3-thiazole: Contains both furan and thiazole rings but lacks the carboxylic acid group.

Uniqueness

2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic Acid is unique due to the presence of both furan and thiazole rings along with a carboxylic acid group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a pharmacophore in drug design further highlight its uniqueness compared to similar compounds.

Biological Activity

2-(2-Furyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₇NO₃S, with a molecular weight of approximately 209.22 g/mol. The compound features a thiazole ring, a furan ring, and a carboxylic acid functional group, which contribute to its unique chemical properties and biological activities. The presence of the carboxylic acid group indicates potential applications in medicinal chemistry as a scaffold for designing new bioactive molecules.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial strains. Studies have reported minimum inhibitory concentrations (MICs) demonstrating strong antibacterial activity .

Comparative Antimicrobial Activity

The following table summarizes the antimicrobial activity of this compound compared to related compounds:

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 10 | Antibacterial |

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | 15 | Antibacterial |

| 4-Methyl-2-(5-methyl-2-furyl)-1,3-thiazole-5-carboxylic acid | 12 | Antibacterial |

This data suggests that this compound possesses promising antibacterial properties that warrant further investigation.

Preliminary studies suggest that the mechanism of action for this compound may involve interactions with bacterial cell membranes or specific enzymes involved in bacterial metabolism. This interaction could lead to the inhibition of bacterial growth . Understanding these interactions is crucial for elucidating the compound's full therapeutic potential.

Therapeutic Applications

In addition to its antimicrobial properties, there is emerging evidence that thiazole derivatives can exhibit protective effects against metabolic disorders such as diabetes mellitus. For instance, similar compounds have demonstrated anti-inflammatory and antioxidant activities in animal models . These findings suggest that this compound could also be explored for its potential role in managing conditions like hyperlipidemia and insulin resistance.

Case Studies

Several studies have highlighted the biological activities of thiazole derivatives:

- Antioxidant Activity : A study on thiazole derivatives indicated their capacity to scavenge free radicals and reduce oxidative stress markers in diabetic models .

- Histopathological Effects : Research involving similar thiazole compounds showed improvements in pancreatic morphology and reduced inflammation in diabetic rats treated with these derivatives .

These case studies underscore the potential health benefits associated with thiazole compounds and highlight the need for further exploration into the specific effects of this compound.

Q & A

Basic: What synthetic strategies are effective for synthesizing 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid, and how do reaction conditions influence yield?

Answer:

A common approach involves coupling furyl-containing precursors with thiazole intermediates. For example, substituted ethyl esters (e.g., ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate) can be hydrolyzed under basic conditions (e.g., potassium carbonate in methanol/water mixtures) to yield carboxylic acid derivatives . Key factors include:

- Solvent polarity : Methanol/water mixtures enhance solubility of intermediates.

- Reaction time : Extended hydrolysis (6–12 hours) ensures complete de-esterification.

- Temperature : Moderate heating (60–80°C) accelerates reactions without degrading thermally sensitive furyl groups.

Yield optimization may require purification via recrystallization or column chromatography, particularly to remove byproducts from furyl-thiazole coupling.

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced xanthine oxidase (XO) inhibition?

Answer:

SAR studies of analogous thiazole-carboxylic acids (e.g., febuxostat) reveal critical substituent effects:

- Thiazole ring substitution : A methyl group at position 4 (as in the target compound) stabilizes hydrophobic interactions with XO’s molybdenum-pterin active site .

- Furyl vs. phenyl substituents : The furyl group’s oxygen atom may form hydrogen bonds with enzyme residues, but its smaller size compared to phenyl groups could reduce steric hindrance, affecting binding kinetics .

- Carboxylic acid moiety : Essential for ionic interactions with positively charged residues in XO’s binding pocket. Methyl ester prodrugs (e.g., ethyl derivatives) can improve bioavailability but require in vivo hydrolysis .

Advanced researchers should employ molecular docking (e.g., using AutoDock Vina) and mutagenesis studies to validate hypothetical binding modes.

Methodological: What analytical techniques are critical for resolving polymorphic forms and ensuring purity in crystallographic studies?

Answer:

- X-ray crystallography : Single-crystal X-ray diffraction (e.g., using SHELX programs) resolves polymorphic structures and confirms bond geometries. For example, SHELXL refines high-resolution data to identify hydrogen-bonding networks critical for stability .

- Thermogravimetric analysis (TGA) : Differentiates hydrates from anhydrous forms by measuring mass loss upon heating.

- HPLC-MS : Detects impurities at <0.1% levels, particularly residual solvents or unreacted furyl precursors .

- Solid-state NMR : Characterizes amorphous vs. crystalline phases, which influence dissolution rates in biological assays .

Data Contradiction: How should researchers address discrepancies in reported enzymatic inhibition potencies across studies?

Answer:

Contradictory IC50 values for thiazole-carboxylic acid derivatives often arise from:

- Assay conditions : Variations in pH (e.g., 7.4 vs. 6.8), temperature (25°C vs. 37°C), or substrate concentrations (xanthine vs. hypoxanthine) alter enzyme kinetics .

- Enzyme sources : Recombinant human XO vs. bovine milk XO may exhibit structural differences affecting inhibitor binding .

- Pre-incubation time : Longer pre-incubation (≥30 minutes) with inhibitors like febuxostat increases potency due to slow-binding kinetics .

Researchers should standardize protocols using guidelines from the Enzyme Kinetics Working Group and report full methodological details (e.g., buffer composition, enzyme lot numbers) for reproducibility.

Advanced: What strategies mitigate poor aqueous solubility during in vitro bioactivity assays?

Answer:

- Nanosuspensions : Lyophilized formulations with stabilizers (e.g., poloxamer 188) increase surface area and dissolution rates. For example, febuxostat nanosuspensions achieve 2.5-fold higher solubility than raw API .

- Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin complexes to enhance solubility without denaturing proteins in enzymatic assays .

- pH adjustment : Ionization of the carboxylic acid group (pKa ~3.5) improves solubility at physiological pH (7.4), but may reduce membrane permeability .

Basic: How can researchers validate the identity of the furyl-thiazole backbone using spectroscopic methods?

Answer:

- FTIR : Confirm the carboxylic acid O–H stretch (~2500–3000 cm⁻¹), thiazole C=N stretch (~1640 cm⁻¹), and furyl C–O–C asymmetric vibration (~1260 cm⁻¹) .

- 1H NMR : Key signals include:

- LC-UV : Monitor λmax ~270 nm (thiazole π→π* transitions) and ~310 nm (furyl conjugation) .

Advanced: What computational tools are recommended for predicting metabolic stability of this compound?

Answer:

- CYP450 inhibition assays : Use human liver microsomes with LC-MS/MS to quantify metabolite formation (e.g., hydroxylation at the furyl ring).

- In silico tools :

- SwissADME : Predicts CYP3A4/2D6 substrate likelihood and BBB permeability.

- Meteor Nexus : Identifies potential glucuronidation sites at the carboxylic acid group.

- Molecular dynamics simulations : Assess binding stability with serum albumin to estimate plasma half-life .

Methodological: How should researchers design dose-response studies to evaluate dual inhibition of xanthine oxidase and pro-inflammatory cytokines?

Answer:

- In vitro :

- XO inhibition : Measure uric acid production spectrophotometrically (λ292 nm) at varying inhibitor concentrations (1 nM–100 μM) .

- Cytokine suppression : Use LPS-stimulated macrophages and ELISA to quantify TNF-α/IL-1β levels.

- In vivo :

- Statistical analysis : Apply nonlinear regression (GraphPad Prism) to calculate EC50 values and assess synergy via Chou-Talalay combination indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.